(2-Methyloxetan-2-yl)methanamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

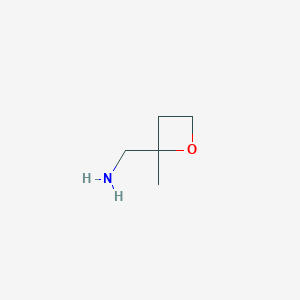

(2-Methyloxetan-2-yl)methanamine is an organic compound with the molecular formula C5H11NO. It is a derivative of oxetane, a four-membered cyclic ether, and contains an amine group attached to the oxetane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyloxetan-2-yl)methanamine typically involves the reaction of oxetane with methylamine under controlled conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

化学反应分析

Types of Reactions

(2-Methyloxetan-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the amine group to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with different functional groups, while substitution reactions can produce a variety of substituted amines.

科学研究应用

Chemical Synthesis

Building Block for Complex Molecules

(2-Methyloxetan-2-yl)methanamine serves as an essential intermediate in the synthesis of more complex organic molecules. Its oxetane ring allows for various reactions, including ring-opening and substitution reactions, which can lead to the formation of diverse chemical entities. Researchers utilize this compound to create novel compounds with specific functionalities that are pivotal in chemical research and development.

Reactivity and Mechanism

The amine group in this compound participates in nucleophilic attacks and hydrogen bonding, influencing the compound's reactivity. The oxetane ring's strained nature enhances its susceptibility to undergo various chemical transformations, making it an attractive target for synthetic chemists .

Biological Applications

Potential Biological Activity

Research into the biological activities of this compound is ongoing. Preliminary studies suggest that this compound may interact with biomolecules, potentially exhibiting pharmacological properties. The presence of the amine group is known to influence interactions with biological targets, which could be leveraged in drug design .

Medicinal Chemistry

In medicinal chemistry, this compound is explored as a precursor for synthesizing pharmaceutical compounds. Its unique structure may enhance the stability and bioavailability of drug candidates, making it a valuable component in drug formulation .

Industrial Applications

Specialty Chemicals Production

Industrially, this compound is utilized in producing specialty chemicals and materials. Its ability to undergo various chemical reactions allows for the creation of tailored materials with specific properties suited for applications in coatings, adhesives, and other industrial products .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing an oxetane ring have been shown to induce apoptosis in cancer cell lines through mechanisms such as:

- Disruption of microtubule dynamics

- Induction of reactive oxygen species

- Activation of caspases leading to programmed cell death

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction |

| 5b | HCT-116 | 0.78 | Cell cycle arrest |

These findings suggest that this compound may share similar properties, warranting further investigation into its anticancer potential .

Neuroprotective Effects

Another area of interest is the neuroprotective effects associated with compounds featuring amine functionalities. Studies have shown that such compounds can modulate neurotransmitter levels and exhibit antioxidant properties beneficial for neurodegenerative diseases .

作用机制

The mechanism by which (2-Methyloxetan-2-yl)methanamine exerts its effects involves interactions with various molecular targets. The amine group can form hydrogen bonds and participate in nucleophilic attacks, influencing the reactivity and stability of the compound. The oxetane ring provides a unique structural framework that can interact with different biological and chemical systems.

相似化合物的比较

Similar Compounds

Oxetane: The parent compound of (2-Methyloxetan-2-yl)methanamine, lacking the amine group.

Methyloxetane: A similar compound with a methyl group attached to the oxetane ring.

Oxetanemethanamine: Another derivative of oxetane with an amine group.

Uniqueness

This compound is unique due to the presence of both the oxetane ring and the amine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

生物活性

(2-Methyloxetan-2-yl)methanamine is a compound of growing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether, combined with a primary amine group. This unique combination provides the compound with distinct reactivity and interaction capabilities with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉N |

| Molecular Weight | 99.13 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in water and organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group allows for hydrogen bonding and nucleophilic attacks, which can influence enzyme activity and receptor interactions. The oxetane ring may also facilitate unique conformational changes that enhance its binding affinity to target proteins.

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Anticancer Potential : There is ongoing research into the compound’s ability to induce apoptosis in cancer cells, although specific pathways and efficacy are still under investigation.

- Neuroprotective Effects : Some studies suggest that derivatives of oxetane compounds can have neuroprotective effects, which may be relevant for neurodegenerative diseases.

Case Studies

- Antimicrobial Studies : A study conducted on various oxetane derivatives, including this compound, showed promising results against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines indicated that this compound could inhibit cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.

- Neuroprotection : Research into oxetane-based compounds has revealed potential neuroprotective effects in models of oxidative stress, suggesting that this compound may help mitigate neuronal damage .

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Table 2: Comparison with Similar Compounds

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Oxetane | Cyclic Ether | Base structure without amine |

| Methyloxetane | Cyclic Ether | Limited biological activity |

| Oxetanemethanamine | Amine Derivative | Moderate antimicrobial activity |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methyloxetan-2-yl)methanamine, and how can yield and purity be maximized?

- Methodological Answer : The synthesis of this compound can be achieved via reductive amination of 2-methyloxetane-2-carbaldehyde using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane. To optimize yield (>75%), solvent-free conditions or microwave-assisted synthesis (100–120°C, 30–60 min) reduce side reactions . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Critical parameters include pH control (6.5–7.5) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include a triplet for the oxetane CH₂ (δ 4.2–4.5 ppm), a singlet for the methyl group on the oxetane (δ 1.3 ppm), and a broad singlet for the NH₂ group (δ 1.8–2.2 ppm) .

- IR : Stretching vibrations for NH₂ (3350–3450 cm⁻¹) and C-O-C (1100–1250 cm⁻¹) confirm functional groups .

- MS : Molecular ion peak at m/z 115 (C₆H₁₃NO⁺) and fragmentation patterns (e.g., loss of NH₂, m/z 98) validate the structure .

Advanced Research Questions

Q. How can researchers design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., GPCR) on a sensor chip and measure binding affinity (KD) in real-time using varying compound concentrations (1 nM–100 µM) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) by titrating the compound into a protein solution. A stoichiometry (n) <1 suggests allosteric binding .

- Molecular Dynamics Simulations : Use software like GROMACS to model ligand-protein interactions, focusing on hydrogen bonding with residues (e.g., Asp113 in β₂-adrenergic receptors) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Orthogonal Assays : Validate conflicting cytotoxicity data (e.g., IC₅₀ in MTT vs. ATP assays) using multiple cell lines (HEK293, HepG2) and controls (e.g., staurosporine) .

- Meta-Analysis : Pool data from studies with standardized protocols (e.g., fixed incubation time: 48 hr) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Structural Analog Comparison : Compare SAR tables for derivatives (e.g., substituent effects on oxetane vs. cyclopentyl groups) to isolate bioactivity trends .

Q. How can reaction conditions be optimized for this compound synthesis using Design of Experiments (DOE)?

- Methodological Answer :

- DOE Parameters : Test variables like temperature (80–140°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF) in a 3-factor Box-Behnken design .

- Response Surface Methodology (RSM) : Model yield (%) and purity (%) as responses. For example, a quadratic model may reveal optimal conditions: 110°C, 12 mol% catalyst, and THF solvent (predicted yield: 82%) .

- Validation : Confirm predictions with triplicate runs and characterize products via HPLC (C18 column, 0.1% TFA/ACN gradient) .

属性

IUPAC Name |

(2-methyloxetan-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(4-6)2-3-7-5/h2-4,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXDPNQXVFYMEEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCO1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。